Caissarine B

Description

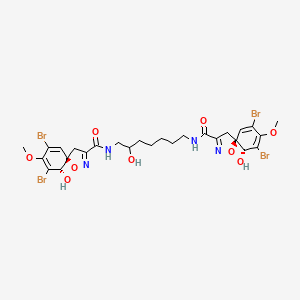

Caissarine B is a dibromotyrosine-derived alkaloid isolated from the endemic Brazilian marine sponge Aplysina caissara. First reported in 2002, its structure was elucidated using nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy . The compound features an unprecedented 1,7-diamino-3-hydroxyheptane moiety, distinguishing it from other brominated tyrosine derivatives. Key spectral data include:

- ¹H-NMR (DMSO-d₆, 400 MHz): Peaks at δ 3.82 (m, H-3), 2.95 (dd, J = 12.4 Hz, H-7a), and 2.68 (dd, J = 12.4 Hz, H-7b) .

- HMBC correlations: Key interactions between H-3 and C-1/C-7, confirming the heptane backbone .

While its bioactivity remains understudied, related compounds from A.

Properties

Molecular Formula |

C27H32Br4N4O9 |

|---|---|

Molecular Weight |

876.2 g/mol |

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[7-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-6-hydroxyheptyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C27H32Br4N4O9/c1-41-20-14(28)8-26(22(37)18(20)30)10-16(34-43-26)24(39)32-7-5-3-4-6-13(36)12-33-25(40)17-11-27(44-35-17)9-15(29)21(42-2)19(31)23(27)38/h8-9,13,22-23,36-38H,3-7,10-12H2,1-2H3,(H,32,39)(H,33,40)/t13?,22-,23+,26+,27-/m0/s1 |

InChI Key |

FQVRCGJJPSNVLI-KVTJTVCUSA-N |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCCC(CNC(=O)C3=NO[C@]4(C3)C=C(C(=C([C@H]4O)Br)OC)Br)O)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCC(CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)O)C=C1Br)O)Br |

Synonyms |

caissarine B |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reaction Principles

The foundational steps for characterizing unknown compounds align with standard practices in chemical reaction analysis:

Key Parameters for Reaction Analysis

Hypothetical Reaction Pathways for Caissarine B

If this compound is a bioactive or synthetic organic compound, its reactivity might involve:

2.1. Oxidation/Reduction

-

Oxidation : Potential cleavage of double bonds or hydroxylation.

-

Reduction : Catalytic hydrogenation (e.g., using Na/NH₃ or Pd/C).

Example: Alkyne reduction to alkene3.

2.2. Acid/Base Reactions

-

Esterification : Reaction with acid chlorides or anhydrides.

Example: Ester synthesis via acid chloride3.

Catalytic Interactions

Catalysts like B(C₆F₅)₃ or enzymes could modulate this compound’s reactivity:

Experimental Design for Unknowns

If this compound were analyzed experimentally:

4.1. Control Experiments

Adapted from Reaction in a Bag methodology :

-

Mix this compound with individual reagents (e.g., H₂O, acid, base).

-

Monitor color, temperature, and gas evolution.

-

Compare with combinatorial reactions (e.g., this compound + catalyst).

4.2. Electrochemical Modulation

Modern techniques (e.g., applied voltage) could alter reaction pathways :

-

Anode : Oxidize this compound.

-

Cathode : Reduce intermediates.

Data Gaps and Recommendations

The absence of specific data on this compound underscores the need for:

Comparison with Similar Compounds

Table 1: Structural Features of Caissarine B and Analogous Alkaloids

Bioactivity Comparison

Table 2: Bioactive Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural identification and purity assessment of Caissarine B?

- Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., NMR, HRMS, and X-ray crystallography) and chromatographic methods (HPLC, TLC) to confirm molecular structure and purity. Cross-reference spectral data with published literature for known analogs. For novel compounds, provide elemental analysis and ensure reproducibility across independent syntheses .

- Data Considerations : Tabulate key spectral peaks (e.g., H/C NMR shifts) and chromatographic retention times. Compare with existing databases or prior studies to resolve ambiguities.

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks. Track yield, purity, and byproducts via LC-MS or GC-MS. Validate optimized protocols through triplicate independent syntheses .

- Data Considerations : Create a reaction optimization table comparing yields under different conditions. Include error margins to highlight reproducibility.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cell viability assays) based on structural analogs’ known mechanisms. Use dose-response curves (IC/EC) and include positive/negative controls. Validate results with orthogonal assays to rule out false positives .

- Data Considerations : Report values for dose-response curves and statistical significance (p < 0.05) using ANOVA or t-tests.

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines, compound purity). Replicate experiments under standardized protocols, controlling for batch variability and solvent effects. Apply statistical models (e.g., mixed-effects regression) to quantify confounding factors .

- Data Considerations : Create a comparative table of conflicting results, annotating experimental variables. Use funnel plots to assess publication bias .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or surface plasmon resonance (SPR) experiments .

- Data Considerations : Report docking scores (ΔG), RMSD values from simulations, and experimental binding constants (K).

Q. How should researchers design a longitudinal study to assess this compound’s pharmacokinetics in vivo?

- Methodological Answer : Use a crossover design with repeated blood/tissue sampling in animal models. Apply LC-MS/MS for quantitation and non-compartmental analysis (NCA) to calculate AUC, C, and t. Account for inter-individual variability using mixed-effects modeling .

- Data Considerations : Include pharmacokinetic parameter tables with confidence intervals. Address ethical compliance (IACUC protocols) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for preclinical projects. For example: “Does this compound (Intervention) reduce tumor growth (Outcome) in murine xenografts (Population) compared to standard chemotherapy (Comparison)?” .

Methodological Best Practices

- Data Integrity : Maintain lab notebooks with timestamped entries, raw data backups, and version-controlled protocols to ensure reproducibility .

- Systematic Reviews : Follow PRISMA guidelines for literature reviews, including risk-of-bias assessments (e.g., ROBINS-I) for preclinical studies .

- Ethical Compliance : Obtain ethics board approval for in vivo studies and disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.